molecular formula C14H4F10O B15076011 1,1-Bis(pentafluorophenyl)-1-ethanol CAS No. 21190-47-6

1,1-Bis(pentafluorophenyl)-1-ethanol

Cat. No.: B15076011
CAS No.: 21190-47-6
M. Wt: 378.16 g/mol
InChI Key: KGUUGWKHBRPWIW-UHFFFAOYSA-N
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Description

This compound features two pentafluorophenyl groups (-C₆F₅) attached to the ethanol carbon, a configuration that likely enhances steric bulk, electron-withdrawing effects, and thermal stability compared to simpler fluorinated alcohols. Such compounds are typically utilized in catalysis, materials science, and pharmaceutical intermediates due to their unique electronic and steric profiles .

Properties

CAS No.

21190-47-6

Molecular Formula

C14H4F10O

Molecular Weight

378.16 g/mol

IUPAC Name

1,1-bis(2,3,4,5,6-pentafluorophenyl)ethanol

InChI

InChI=1S/C14H4F10O/c1-14(25,2-4(15)8(19)12(23)9(20)5(2)16)3-6(17)10(21)13(24)11(22)7(3)18/h25H,1H3

InChI Key

KGUUGWKHBRPWIW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(pentafluorophenyl)-1-ethanol typically involves the reaction of pentafluorobenzene with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the pentafluorophenyl groups are introduced to the ethanol backbone .

Industrial Production Methods

Industrial production of 1,1-Bis(pentafluorophenyl)-1-ethanol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(pentafluorophenyl)-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Bis(pentafluorophenyl)-1-ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Bis(pentafluorophenyl)-1-ethanol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Fluorine Substituents Key Structural Features
1-(Pentafluorophenyl)ethanol 75853-08-6 C₈H₅F₅O 212.12 Mono-pentafluorophenyl Single -C₆F₅ group on ethanol carbon
(1S)-1-(Pentafluorophenyl)Ethanol 104371-20-2 C₈H₅F₅O 212.12 Mono-pentafluorophenyl (chiral) (S)-enantiomer; chiral synthesis reagent
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol 368-63-8 C₁₀H₈F₆O 258.16 Two -CF₃ groups on phenyl ring Electron-deficient aryl group
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol 303152-11-6 C₂₁H₁₆ClF₂OS 396.86 Bis(4-fluorophenyl), sulfanyl, chlorobenzyl Complex substituents; multifunctional
1-(2-Fluorophenyl)ethanol 445-26-1 C₈H₉FO 140.16 Single -F on phenyl ring Simple mono-fluorinated derivative
Key Observations:
  • Fluorine Content: Increasing fluorine substitution (e.g., -C₆F₅ vs. -CF₃ or -F) correlates with higher molecular weight and enhanced lipophilicity, which may improve solubility in non-polar solvents .
  • Chirality: The (1S)-enantiomer of 1-(Pentafluorophenyl)ethanol (CAS 104371-20-2) is employed in asymmetric synthesis, highlighting the role of stereochemistry in catalysis and drug development .
1-(Pentafluorophenyl)ethanol (CAS 75853-08-6)
  • Reactivity: The strong electron-withdrawing -C₆F₅ group activates the ethanol hydroxyl group for nucleophilic substitution or oxidation.
  • Applications: Used as a precursor in organofluorine synthesis and as a ligand in metal-catalyzed reactions .
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol (CAS 368-63-8)
  • Reactivity : The -CF₃ groups enhance acidity (pKa ~10–12), making it a candidate for Brønsted acid catalysis.
  • Applications : Intermediate in agrochemicals and pharmaceuticals due to its stability under harsh conditions .
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol (CAS 303152-11-6)
  • Reactivity : The sulfanyl (-S-) group enables thiol-ene click chemistry, while bis(4-fluorophenyl) groups provide steric shielding.

Thermal and Chemical Stability

  • Pentafluorophenyl Derivatives: The -C₆F₅ group in 1-(Pentafluorophenyl)ethanol confers high thermal stability (decomposition >250°C) and resistance to oxidative degradation, advantageous in high-temperature catalysis .
  • Bis(trifluoromethyl) Derivatives: Compounds like 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol exhibit lower thermal stability (~150°C decomposition) due to weaker C–CF₃ bonds but superior solubility in fluorinated solvents .

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